6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRKWLSCHSHVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571319 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-04-0 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This reaction provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can then be further modified to introduce various substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar dehydration and cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde has shown promise as a precursor in pharmaceutical development. Its unique structure allows for interactions with various biological targets, potentially leading to the development of new therapeutic agents.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, derivatives of this compound have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for various chemical reactions including:
- Condensation Reactions : It can participate in condensation reactions to form more complex structures.
- Functionalization : The presence of nitrogen atoms in the ring structure facilitates further functionalization, making it valuable in creating diverse chemical entities.
Synthetic Routes
Several synthetic methods have been explored for the preparation of this compound:
| Method | Description |
|---|---|
| Dehydration of Substituted Amides | Involves dehydration reactions yielding the desired heterocyclic structure. |
| Multi-step Synthesis | Combines various reactions to introduce functional groups systematically. |
| Reaction with Aldehydes | Allows for the formation of derivatives with enhanced biological activity. |
These methods illustrate the compound's accessibility for research and industrial applications.
Case Study 1: Antimicrobial Properties
A study conducted on various derivatives of this compound revealed that certain compounds exhibited broad-spectrum antimicrobial activity. For example, one derivative showed significant efficacy against Acinetobacter baumannii and Klebsiella pneumoniae, highlighting its potential as a lead compound in antibiotic development .
Case Study 2: Drug Development Potential
Research has indicated that compounds related to this compound could serve as enzyme inhibitors or be used in conjunction with existing antibiotics to enhance therapeutic efficacy against resistant bacterial strains . This opens avenues for further exploration in drug formulation strategies.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and catalytic properties of pyrroloimidazole derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde with structurally related analogs:
Functional Group Modifications
Pharmacological Activity
- Antiviral Applications : Carbamate derivatives (e.g., (S)-6,7-dihydro-5H-pyrrolo[...]-7-yl (adamantan-1-yl)carbamate) are pivotal in synthesizing Remdesivir, targeting COVID-19 . In contrast, the aldehyde derivative is primarily a precursor rather than a direct therapeutic agent.
- Anticancer Activity : 3-Aryl-substituted analogs block androgen receptor nuclear localization in prostate cancer , while the aldehyde lacks direct antitumor data but contributes to catalytic processes in drug synthesis.
- Anti-inflammatory Effects : The sulfonamide derivative inhibits NLRP3 inflammasome activation, a mechanism absent in the aldehyde .
Catalytic Performance
- Asymmetric Catalysis : Chiral esters (e.g., compound 171a ) achieve >90% enantiomeric excess (ee) in benzofuran-2(3H)-one synthesis , whereas the aldehyde’s formyl group facilitates nucleophilic additions in dynamic kinetic resolutions.
Key Research Findings
- Organocatalytic Efficiency: The aldehyde scaffold enables modular catalyst design, with enantioselectivity exceeding 85% in Steglich rearrangements .
- Thermodynamic Stability : Crystal structure analysis (P2₁/n symmetry) reveals planar geometry, enhancing π-π stacking in catalytic complexes .
Biological Activity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H8N2O
- CAS Number : 914637-04-0
- Melting Point : 55–57°C
Anti-inflammatory and Analgesic Properties
Patents have documented the anti-inflammatory and analgesic effects of related pyrrolo[1,2-a]imidazole compounds. For instance, a derivative was noted for its ability to inhibit acetic acid-induced writhing and carrageenan-induced paw edema in animal models, indicating significant analgesic properties with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . These findings suggest that this compound could exhibit similar therapeutic benefits.
The biological activity of pyrrole derivatives often involves modulation of various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class may downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cyclooxygenase Inhibition : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
Study 1: Analgesic Efficacy
In a controlled study involving animal models, a related compound demonstrated a significant reduction in pain response as measured by the formalin test. The compound's efficacy was comparable to established analgesics but with fewer gastrointestinal side effects .
Study 2: Antimicrobial Testing
A derivative similar to this compound was tested against a panel of bacterial pathogens. The results showed promising antimicrobial activity with an MIC value lower than that of conventional antibiotics . This suggests that further exploration into the structure-activity relationship (SAR) could yield potent antimicrobial agents.
Research Findings Summary Table
Q & A
What are the primary synthetic routes for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde, and how do reaction conditions influence product purity?
Basic
The compound is commonly synthesized via cyclocondensation reactions. For example, treatment of 2-methoxypyrroline with aminoacetonitrile hydrochloride in refluxing isopropanol yields 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride, which can be further functionalized to the aldehyde derivative . Microwave-assisted methods (e.g., using POBr₃/POCl₃) improve reaction efficiency, achieving up to 82% yield by reducing side reactions . Key factors include solvent polarity (MeCN vs. DMF), temperature control, and stoichiometric ratios of α-phenacyl bromides to iminopyrrolidines to avoid over-substitution .
Advanced How can enantioselective synthesis be achieved for chiral derivatives of this scaffold? Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are synthesized using dynamic stereoselective processes. For example, (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate facilitates enantioselective C-acylation to construct quaternary stereocenters. Asymmetric organocatalysis, such as Steglich rearrangement using 7-alkoxy-substituted derivatives, achieves >90% enantiomeric excess (ee) under optimized conditions (e.g., toluene at −40°C) .
What structural characterization methods are critical for confirming the molecular geometry of this compound?
Basic
X-ray crystallography is the gold standard. The crystal structure (CCDC 1912032) reveals a puckered pyrroloimidazole ring with bond angles (e.g., N2–C3–N1 = 112.18°) and torsional parameters (e.g., N1–C3–C4–C5 = −10.83°) critical for stability . Hydrogen-bonding interactions (e.g., C6–H6A⋯N2) stabilize the lattice, confirmed via Hirshfeld surface analysis .
Advanced How do supramolecular interactions influence its crystallographic packing and reactivity? The compound’s planar imidazole ring engages in π-π stacking with adjacent molecules (distance: 3.4–3.6 Å), while hydrogen bonds (e.g., C–H⋯O) mediate layer formation. These interactions impact solubility and catalytic activity, as demonstrated in ionic liquid research where structural rigidity enhances thermal stability .
How is this scaffold applied in asymmetric organocatalysis?
Advanced What mechanistic insights explain its efficacy in enantioselective transformations? Chiral derivatives act as bifunctional catalysts. For example, (S)-7-cyclohexyl-3-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole enables kinetic resolution of aryl alkyl carbinols via H-bonding (to substrate hydroxyl groups) and steric steering (cyclohexyl group directs approach) . In phosphoramidation reactions (e.g., remdesivir intermediate synthesis), the imidazole nitrogen activates electrophiles, while the pyrrolidine ring stabilizes transition states .
What biomedical applications are explored for this compound, and how are cytotoxicity challenges addressed?
Basic
Derivatives show antimicrobial activity (e.g., 3-(3,4-dichlorophenyl)-substituted analogs inhibit Staphylococcus aureus with MIC = 2 µg/mL) and modulate NLRP3 inflammasomes . Cytotoxicity (e.g., HEK-293 cell line IC₅₀ = 10 µM) is mitigated by introducing polar groups (e.g., sulfonamide at position 2), reducing logP values by 1.5 units .
Advanced How do structure-activity relationship (SAR) studies optimize necroptosis inhibition? 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives are designed to block RIPK1/RIPK3 interactions. Substituents at position 3 (e.g., trifluoromethyl) enhance binding affinity (Kd = 12 nM) by filling hydrophobic pockets, while N-methylation at position 1 reduces off-target kinase inhibition by 40% .
How are contradictory data in biological assays resolved?
Advanced
Discrepancies in cytotoxicity (e.g., high in vitro vs. low in vivo toxicity) are addressed via metabolite profiling. For instance, murine studies show rapid glucuronidation of the parent compound, reducing bioavailability. Parallel artificial membrane permeability assays (PAMPA) confirm low blood-brain barrier penetration (Pe = 2 × 10⁻⁶ cm/s), aligning with observed neurotoxicity safety .
What computational methods predict the compound’s reactivity in catalytic cycles?
Advanced
Density functional theory (DFT) at the B3LYP/6-31G* level models transition states in asymmetric rearrangements. For example, the activation energy (ΔG‡) for Black rearrangement catalyzed by (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives is calculated at 18.3 kcal/mol, correlating with experimental ee values (R² = 0.91) .
How is the compound utilized in target identification for neurodegenerative diseases?
Advanced
Derivatives like 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine modulate γ-secretase (IC₅₀ = 50 nM), reducing Aβ42 production in Alzheimer’s models. Cryo-EM structures (3.1 Å resolution) reveal binding to the enzyme’s allosteric site, displacing catalytic aspartate residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
